Theogallin

Tea Authentication Biomarker Food Chemistry

Tea authentication protocols relying on non-specific polyphenols risk false positives across varietals and fermentation states. Theogallin resolves this via its validated Theogallin-to-gallic acid ratio-a definitive biomarker discriminating raw vs. ripened Pu-erh and aged vs. young teas. • LC-MS/MS biomarker specificity: quantifiable ratio unmatched by gallic acid, EGCG, or 5-galloylquinic acid analogs • CNS-penetrant activity: crosses blood-brain barrier; 20 mg/kg oral reduces cortical power in rodent models • Quantitative benchmark: 0.17-0.97 g/100g in common teas enables extract standardization ≥98% purity, Certificate of Analysis provided. For analytical method validation and neuromodulatory research.

Molecular Formula C14H16O10
Molecular Weight 344.27 g/mol
CAS No. 17365-11-6
Cat. No. B101446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTheogallin
CAS17365-11-6
Synonyms3-galloylquinic acid
theogallin
Molecular FormulaC14H16O10
Molecular Weight344.27 g/mol
Structural Identifiers
SMILESC1C(C(C(CC1(C(=O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)O)O
InChIInChI=1S/C14H16O10/c15-6-1-5(2-7(16)10(6)18)12(20)24-9-4-14(23,13(21)22)3-8(17)11(9)19/h1-2,8-9,11,15-19,23H,3-4H2,(H,21,22)/t8-,9-,11-,14+/m1/s1
InChIKeyLDPLFHGGZNSKDS-FTBFGRRBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Theogallin (CAS 17365-11-6) 3-Galloylquinic Acid Procurement and Identification Guide


Theogallin (3-Galloylquinic acid) is a natural trihydroxybenzoic acid glycoside, classified as a quinic acid derivative polyphenol [1]. It is formed by the formal condensation of gallic acid with the (5R)-hydroxy group of (−)-quinic acid [2]. While occurring in select fruits, it is a characteristic and often quantifiable constituent of tea (Camellia sinensis), where it is recognized as an umami-enhancing compound and a potential marker for varietal authenticity [REFS-1, REFS-3].

Why 3-Galloylquinic Acid (Theogallin) Cannot Be Substituted with Other Gallates or Tea Polyphenols


Substituting Theogallin with its structural analogs, such as its isomer 5-galloylquinic acid , its hydrolysis product gallic acid [1], or the major tea catechin EGCG [2], is scientifically invalid for specific applications. Theogallin exhibits a unique identity and behavior profile: it serves as a specific biomarker for tea authentication based on its quantifiable ratio to gallic acid, a property not shared by other in-class compounds [2]. Furthermore, its documented *in vivo* neuromodulatory effects, including the ability to cross the blood-brain barrier (either directly or via its metabolite) and alter cortical activity, differentiate it from analogs that may primarily act as *in vitro* antioxidants or fail to demonstrate similar CNS penetration [REFS-4, REFS-5].

Quantitative Differentiation Evidence for Theogallin Procurement


Pu-erh Tea Authentication via Theogallin-to-Gallic Acid Ratio

A study utilizing LC-MS/MS identified the ratio of Theogallin to Gallic Acid as an effective, specific tool for verifying the authenticity of Pu-erh tea varieties. This ratio serves as a marker of the tea's fermentation state and type, a discriminatory power that EGCG or other major catechins do not possess in this context [1].

Tea Authentication Biomarker Food Chemistry

Differential Abundance in Aged vs. Young Pu-erh Tea

Quantitative analysis of Pu-erh teas reveals a stark contrast in Theogallin concentration depending on processing method. In aged raw Pu'er tea, Theogallin is a major component (16.1 mg/g), vastly outnumbering its constituent Gallic Acid (2.2 mg/g). This relationship is reversed in young ripened tea, where Theogallin is a minor constituent (0.9 mg/g) and Gallic Acid is more abundant (5.5 mg/g) [1].

Tea Processing Metabolomics Quantitative Analysis

Comparative Abundance in Green, Oolong, and Black Teas

RP-HPLC analysis across multiple tea types established the concentration range for Theogallin as 0.17–0.97 g/100 g dry mass. This positions its abundance relative to both its metabolite (Gallic acid: 0.06–0.62 g/100 g) and the major tea catechin (EGCG: 0.93–5.74 g/100 g) [1].

Tea Chemistry HPLC Quantification Comparative Analysis

In Vivo Neuromodulation via Cortical Activity Shift

Theogallin administration in adult rats (6 months old) produces a quantifiable shift in the physiological pattern of electrical hippocampus activity, manifesting as a power-decreasing effect on cortical activity . This *in vivo* effect is a class-level differentiator from simple *in vitro* antioxidants; while many tea polyphenols show antioxidant activity in cell-free assays, Theogallin demonstrates a specific, measurable functional change in CNS electrophysiology at an oral dose of 20 mg/kg .

Neuroscience Electrophysiology In Vivo Pharmacology

Recommended Procurement and Application Scenarios for Theogallin


Authentication and Quality Control of High-Value Tea Varieties

Procure Theogallin as an analytical reference standard for the development and validation of LC-MS/MS or HPLC methods aimed at verifying the authenticity and fermentation state of Pu-erh, green, and other specialty teas. Quantify the Theogallin-to-Gallic Acid ratio as a specific biomarker to differentiate between authentic raw and ripened Pu-erh, and between aged and young teas [REFS-1, REFS-2].

In Vivo Studies of CNS Bioactivity and Cognitive Function

Utilize high-purity Theogallin in rodent models (e.g., adult rats or aged mice) for investigating neuromodulatory and cognition-enhancing effects. Its documented ability to decrease cortical power at 20 mg/kg (oral) and upregulate immediate-early genes in the brain provides a specific, functional *in vivo* model for studying natural compounds with potential neurotrophic or anti-neurodegenerative activity, differentiating it from compounds lacking CNS penetration [REFS-3, REFS-4].

Standardization of Decaffeinated Green Tea Extracts

Employ Theogallin as a chemical marker for standardizing decaffeinated green tea extracts intended for CNS health applications. Its established concentration range in common teas (0.17–0.97 g/100g) provides a quantitative benchmark for extract development, ensuring a consistent level of a bioactive component that is distinct from the major catechins and linked to a specific functional profile [4].

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